molecular formula C13H12N2O4S B6394281 5-(3-Methylsulfonylaminophenyl)nicotinic acid CAS No. 1261968-44-8

5-(3-Methylsulfonylaminophenyl)nicotinic acid

Cat. No.: B6394281
CAS No.: 1261968-44-8
M. Wt: 292.31 g/mol
InChI Key: BUCDHUBPFUYZJD-UHFFFAOYSA-N
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Description

5-(3-Methylsulfonylaminophenyl)nicotinic acid is a chemical compound with the molecular formula C13H13N3O4S. It is a derivative of nicotinic acid, which is known for its role in the biosynthesis of nicotinamide adenine dinucleotide (NAD), an essential cofactor in various biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylsulfonylaminophenyl)nicotinic acid typically involves the following steps:

    Nitration: The starting material, 3-methylsulfonylaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Coupling: The resulting 3-methylsulfonylaminophenyl compound is coupled with nicotinic acid under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of nicotinic acid derivatives often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but produces nitrous oxide as a by-product, which poses environmental challenges .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylsulfonylaminophenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted aromatic compounds .

Scientific Research Applications

5-(3-Methylsulfonylaminophenyl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the development of new synthetic methodologies.

    Biology: The compound is studied for its potential role in modulating biological pathways involving nicotinic acid derivatives.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Methylsulfonylaminophenyl)nicotinic acid involves its interaction with molecular targets such as enzymes involved in NAD biosynthesis. The compound may modulate the activity of these enzymes, thereby influencing various metabolic pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(3-methylsulfonylaminophenyl)nicotinic acid
  • 5-(3-Methylsulfonylphenyl)nicotinic acid

Uniqueness

5-(3-Methylsulfonylaminophenyl)nicotinic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylsulfonylamino group enhances its solubility and reactivity compared to other nicotinic acid derivatives .

Properties

IUPAC Name

5-[3-(methanesulfonamido)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-20(18,19)15-12-4-2-3-9(6-12)10-5-11(13(16)17)8-14-7-10/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCDHUBPFUYZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688360
Record name 5-{3-[(Methanesulfonyl)amino]phenyl}pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-44-8
Record name 5-{3-[(Methanesulfonyl)amino]phenyl}pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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